(2S)-2-Methyloxan-4-one

Vue d'ensemble

Description

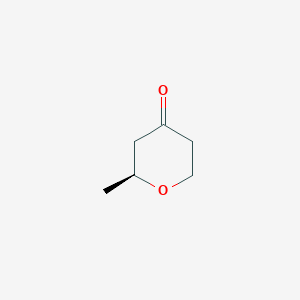

(2S)-2-Methyloxan-4-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of this compound through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation or crystallization are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Methyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted oxanones depending on the nucleophile used.

Applications De Recherche Scientifique

(2S)-2-Methyloxan-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of (2S)-2-Methyloxan-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved can include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-Methyloxan-2-one: Similar in structure but with a different functional group.

(2S)-2-Methyloxan-3-one: Another structural isomer with the ketone group at a different position.

(2S)-2-Methyloxan-5-one: A compound with the ketone group at the fifth position.

Activité Biologique

(2S)-2-Methyloxan-4-one, also known as 2-methyloxan-4-one, is a chiral organic compound with the molecular formula C6H10O2. This compound has garnered attention due to its diverse biological activities, including effects on cell function, apoptosis induction, and anti-inflammatory properties. This article reviews the existing literature on the biological activities of this compound, synthesizing findings from various studies and presenting relevant data tables.

This compound is characterized by:

- Appearance : Light yellow oil

- Molecular Weight : 114.15 g/mol

- Functional Groups : Contains a carbonyl group and a methyl group, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In vitro studies have reported the following findings:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 226 | Antiproliferative |

| A549 | 242.52 | Antiproliferative |

These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting cellular pathways involved in proliferation and survival .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It inhibits the production of inflammatory cytokines in various animal models, contributing to reduced inflammation. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors that regulate cell signaling pathways. Its chiral nature allows for selective binding to these targets, influencing their activity and leading to various biochemical effects .

Case Studies

- Cancer Cell Studies : A study conducted on HeLa and A549 cells showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

- Inflammation Models : Animal studies have indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses .

Propriétés

IUPAC Name |

(2S)-2-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPUXINXNVMKJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435853 | |

| Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82110-21-2 | |

| Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.